Dichloromethane-d2
Overview
Description
Synthesis Analysis
The synthesis of compounds using dichloromethane-d2 involves palladium-catalyzed coupling reactions, showcasing its utility as a C1 feedstock. For instance, a novel synthesis method for aryl-methylene ether motifs from hydrobenzoxazoles was demonstrated, utilizing dichloromethane-d2 as a key reagent. This process highlights the broad substrate scope and functional group tolerance, with dichloromethane serving as a versatile electrophile in organic synthesis (Wang et al., 2023).
Molecular Structure Analysis
Dichloromethane-d2's molecular structure, characterized by the replacement of hydrogen atoms with deuterium, significantly influences its physical and chemical properties. This isotopic substitution impacts the solvent's NMR spectroscopic characteristics, making it invaluable for detailed molecular investigations. The specific interactions and transformations of dichloromethane-d2 in catalytic processes further elucidate its role in synthesis reactions and molecular structure analysis.
Chemical Reactions and Properties
Dichloromethane-d2 participates in various chemical reactions, demonstrating its bifunctional mechanism in oxidative processes and its reactivity towards electrophilic and nucleophilic species. For example, the catalytic oxidation of dichloromethane-d2 involves its disproportionation over catalysts, leading to the formation of complex intermediates and products. These reactions not only showcase its chemical versatility but also contribute to understanding its degradation mechanisms and reactivity patterns (Maupin et al., 2012).
Scientific Research Applications
Industrial and Environmental Uses : DCM is extensively used as a pesticide fumigant, in the manufacture of polyurethane, cosmetics, pharmaceuticals, the food-processing industry, fire extinguishing formulations, and as a cooling agent in refrigerators (Soćko & Kupczewska-Dobecka, 2007).
Bioreporter Development : Research has developed a bioluminescent bioreporter for real-time detection of dichloromethane, useful for monitoring its presence in various environments, with detection limits down to 1.0 ppm in vapor phase and 0.1 ppm in liquid phase (Lopes et al., 2011).
Biological and Chemical Research : The enzyme dichloromethane dehalogenase, highly specific for dihalomethanes, is used to convert DCM into formaldehyde and inorganic chloride, serving as a tool in biological and chemical research (Kohler-Staub & Leisinger, 1985).
Dechlorination and Environmental Remediation : Zero-valent copper nanoparticles have shown effectiveness in dechlorinating DCM under certain conditions, providing potential solutions for treating recalcitrant environmental contaminants (Huang, Lo & Lien, 2012).
Catalytic Abatement for Environmental Safety : The catalytic abatement of DCM using transition metal oxide catalysts (like CuO, V2O5 supported on α-Al2O3) can minimize its harmful environmental and health effects (El Assal et al., 2019).
Bioremediation and Microbiology : DCM-degrading bacteria are important models for studying bacterial dehalogenation metabolism and are utilized in bioremediation processes to mitigate environmental pollution (Muller, Bringel & Vuilleumier, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dichloro(dideuterio)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2/c2-1-3/h1H2/i1D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWUJEATGCHHMB-DICFDUPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937204 | |
Record name | Dichlorodideuteriomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a penetrating odor like ether; Hygroscopic; [NTP] | |
Record name | Methylene chloride-d2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
353.1 [mmHg] | |
Record name | Methylene chloride-d2 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13654 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Dichloromethane-d2 | |
CAS RN |
1665-00-5 | |
Record name | Dichloromethane-d2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1665-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloro(2H2)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001665005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichlorodideuteriomethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(2H2)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.252 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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